molecular formula C15H16O2 B11881986 Methyl 4-(naphthalen-2-yl)butanoate CAS No. 785-19-3

Methyl 4-(naphthalen-2-yl)butanoate

Cat. No.: B11881986
CAS No.: 785-19-3
M. Wt: 228.29 g/mol
InChI Key: HHBCKGMAZYXROM-UHFFFAOYSA-N
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Description

Methyl 4-(naphthalen-2-yl)butanoate is an organic compound with the molecular formula C15H16O2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the butanoic acid is substituted with a naphthalene ring at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(naphthalen-2-yl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(naphthalen-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(naphthalen-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(naphthalen-2-yl)butanoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(naphthalen-2-yl)butanol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-(naphthalen-2-yl)butanoic acid.

    Reduction: 4-(naphthalen-2-yl)butanol.

    Substitution: Various substituted derivatives of the naphthalene ring, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 4-(naphthalen-2-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(naphthalen-2-yl)butanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(naphthalen-1-yl)butanoate
  • Ethyl 4-(naphthalen-2-yl)butanoate
  • Methyl 3-(naphthalen-2-yl)propanoate

Uniqueness

Methyl 4-(naphthalen-2-yl)butanoate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.

Biological Activity

Methyl 4-(naphthalen-2-yl)butanoate is an organic compound classified as an ester, notable for its potential biological activities. This compound, with the molecular formula C15H16O2C_{15}H_{16}O_{2} and a molecular weight of approximately 228.286 g/mol, features a naphthyl group attached to a butanoate moiety, which contributes to its unique chemical properties and potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of this compound can be visualized as a butanoic acid derivative where the carboxylic acid group is esterified with methanol. The presence of both aromatic (naphthyl) and aliphatic (butanoate) characteristics allows for diverse interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its ability to interact with various biological targets, including enzymes involved in metabolic pathways, suggests its potential as a therapeutic agent.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor of specific enzymes, which could have implications for drug design and development. The compound's ester bond can be hydrolyzed by esterases, leading to the release of naphthalene derivatives and butanol, further influencing its biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoateContains a tetrahydronaphthalene groupDifferent chemical reactivity due to saturation
Ethyl 4-(naphthalen-2-yl)butanoateEthyl group instead of methylAffects solubility and reactivity
Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoatePositional isomer with different attachmentVariations in biological activity due to structural differences

The uniqueness of this compound lies in its specific structural arrangement that imparts distinct chemical and biological properties compared to these similar compounds.

Anticancer Potential

This compound has been studied for its potential anticancer properties. Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, research on related naphthalene derivatives indicates that they may exhibit cytotoxic effects against various cancer cell lines . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Additionally, this compound has been linked to anti-inflammatory activities. Compounds with similar structures have been identified as GPR120 agonists, which are associated with anti-inflammatory effects and metabolic regulation. This suggests that this compound may also contribute to these pathways.

Properties

CAS No.

785-19-3

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 4-naphthalen-2-ylbutanoate

InChI

InChI=1S/C15H16O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,4-5,8H2,1H3

InChI Key

HHBCKGMAZYXROM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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